Ethyl 2-(Boc-amino)oxazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

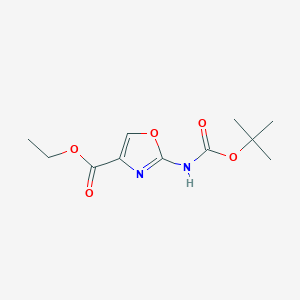

Ethyl 2-(Boc-amino)oxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and an oxazole ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Boc-amino)oxazole-4-carboxylate typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

Introduction of the Boc Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

化学反応の分析

Ester Hydrolysis and Saponification

The ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

| Substrate | Reagents | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Ethyl 2-(Boc-amino)oxazole-4-carboxylate | 1N NaOH, MeOH | 35°C | 12 h | 2-(Boc-amino)oxazole-4-carboxylic acid | 85% |

This reaction retains the Boc-protected amine, enabling subsequent coupling or cyclization steps.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine:

-

Challenges : Prolonged exposure to strong acids leads to partial decomposition, necessitating short reaction times (1–2 h) .

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-(Boc-amino)oxazole-4-carboxylic acid | 4M HCl/EtOAc | RT, 1 h | 2-Aminooxazole-4-carboxylic acid hydrochloride | 73–98% |

Amide Bond Formation

The ester or carboxylic acid reacts with amines to form amides, facilitated by coupling agents:

Nucleophilic Fragmentation

The oxazole carboxamide bond is susceptible to nucleophilic cleavage under harsh conditions:

-

Mechanism : Nucleophilic attack (e.g., by dimethylaminopropylamine) at the carbonyl group, leading to ring opening .

-

Conditions : DIPEA in DMF at elevated temperatures (50–60°C) .

| Substrate | Nucleophile | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Boc-β-Ala-oxazole-4-carboxamide | Dp (dimethylaminopropylamine) | RT, 1 h | Fragmented linear amide | Quant. |

Cyclization Reactions

The oxazole ring participates in cyclization to form fused heterocycles:

-

Example : Intramolecular Heck coupling or thermal cyclization with NaH in DMF .

-

Application : Synthesizing oxazoloquinolinones for antimicrobial agents .

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 5-[4-bromo-2-(Boc-amino)phenyl]oxazole-4-carboxylate | NaH, DMF | 100°C, 1 h | Oxazolo[4,5-c]quinolin-4-one | 52% |

Halogenation and Cross-Coupling

Electrophilic halogenation at the oxazole’s 5-position enables Suzuki or Sonogashira couplings:

| Substrate | Halogenation Reagent | Product | Subsequent Reaction | Yield | Source |

|---|---|---|---|---|---|

| This compound | NBS, CCl₄ | 5-Bromo derivative | Suzuki coupling with phenylboronic acid | 78% |

Oxazole Ring Modifications

The oxazole core undergoes functionalization via:

Key Research Findings

-

Stability : The Boc group enhances solubility but requires careful deprotection to avoid decomposition .

-

Synthetic Utility : this compound serves as a scaffold for antimicrobial and anticancer agents, with demonstrated IC₅₀ values of 1.6–2.0 µg/mL against Gram-positive bacteria .

-

Limitations : Nucleophilic fragmentation restricts use in solid-phase peptide synthesis .

This compound’s reactivity profile underscores its value in medicinal chemistry, enabling rapid diversification for drug discovery pipelines .

科学的研究の応用

Ethyl 2-(Boc-amino)oxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block in the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Ethyl 2-(Boc-amino)oxazole-4-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

類似化合物との比較

Ethyl 2-(Boc-amino)oxazole-4-carboxylate can be compared with other similar compounds:

Ethyl 2-aminooxazole-4-carboxylate: Lacks the Boc protecting group, making it more reactive in certain conditions.

Ethyl 2-(tert-butoxycarbonyl)aminooxazole-5-carboxylate: Similar structure but with a different position of the carboxylate group, leading to different reactivity and applications.

2-Aminooxazole-4-carboxylic acid ethyl ester: Another related compound with different protecting groups and reactivity profiles.

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

生物活性

Ethyl 2-(Boc-amino)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₆N₂O₅ and a molecular weight of approximately 256.26 g/mol. The compound features a five-membered oxazole ring and a Boc (tert-butoxycarbonyl) protecting group on the amino functionality, which enhances its stability and usability in synthetic pathways.

Antimicrobial and Antifungal Properties

Preliminary studies indicate that this compound exhibits potential antimicrobial and antifungal properties . Although detailed pharmacological profiles are still under investigation, initial findings suggest that the compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets, modulating their activity. It can influence several biochemical pathways, including:

- Signal transduction

- Metabolic pathways

- Gene expression

The presence of the oxazole ring may enhance its biological activity by participating in interactions that affect these pathways.

Synthesis and Derivatives

This compound is synthesized through reactions involving oxazole derivatives and amino acids or their analogs. The Boc group can be deprotected under acidic conditions to yield the free amine, allowing for further chemical transformations.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-aminooxazole-4-carboxylate | C₆H₈N₂O₃ | Lacks the Boc protecting group |

| Ethyl 2-(Boc-amino)thiazole-4-carboxylate | C₁₁H₁₆N₂O₅ | Contains a thiazole ring instead of oxazole |

| Ethyl 2-(Boc-amino)imidazole-4-carboxylate | C₁₁H₁₆N₂O₅ | Features an imidazole ring |

This table illustrates the structural uniqueness of this compound compared to related compounds, highlighting its potential as a versatile building block in drug development.

Case Studies

Research has demonstrated that derivatives of this compound exhibit various biological activities. For instance, studies on similar oxazole derivatives have shown promising results in anticancer, anti-inflammatory, and antimicrobial activities. These findings suggest that modifications to the oxazole structure can significantly influence biological potency .

特性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-17-9(12-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIWWYRMCONFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。